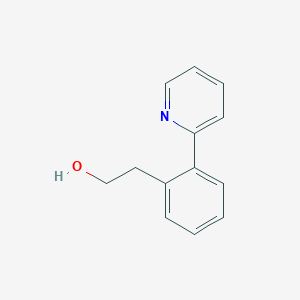
2-Pyridylbenzylcarbinol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Pyridylbenzylcarbinol, also known as this compound, is a useful research compound. Its molecular formula is C13H13NO and its molecular weight is 199.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antitumor Activity
One of the most significant applications of 2-pyridylbenzylcarbinol is its antitumor properties. Research has demonstrated that this compound exhibits substantial antitumor activity against several cancer models:
- Ehrlich Carcinoma : In studies, this compound showed a tumor inhibition rate between 60% to 80% when administered chronically. The compound was effective at doses around 200 mg/kg, leading to significant tumor growth inhibition in murine models .
- Nemeth-Kellner Lymphoma and Sarcoma 180 : Similar effectiveness was observed, with the compound increasing the lifespan of treated subjects by up to 147% in certain cases .
- B16 Melanoma : The compound also demonstrated a significant inhibitory effect on tumor growth, further supporting its potential as an anticancer agent .
Synthesis and Structural Variability
The synthesis of this compound can be achieved through various chemical methodologies, allowing for structural modifications that may enhance its biological activity:
- Chemical Modifications : The ability to modify the pyridine ring facilitates the exploration of structure-activity relationships (SAR), which is crucial for developing more potent derivatives .
- Catalytic Processes : Recent advancements have introduced catalysts that improve the efficiency and yield of synthesizing this compound, making it more accessible for research purposes .
Broader Pharmacological Applications
Beyond its antitumor properties, this compound has potential applications in other therapeutic areas:
- Anti-inflammatory Properties : Preliminary studies suggest that derivatives of this compound may exhibit anti-inflammatory effects, which could be beneficial in treating conditions characterized by inflammation .
- Antimicrobial Activity : Some derivatives have shown promise as antimicrobial agents, expanding the scope of their therapeutic use beyond oncology .
Case Studies and Research Findings
Several case studies highlight the efficacy and versatility of this compound:
- A study involving murine models demonstrated significant reductions in tumor sizes when treated with varying doses of this compound, affirming its role as a viable candidate for cancer therapy.
- Research focusing on structural modifications revealed that specific alterations could enhance both potency and selectivity against different cancer cell lines.
Data Summary Table
Eigenschaften
CAS-Nummer |
20609-08-9 |
|---|---|
Molekularformel |
C13H13NO |
Molekulargewicht |
199.25 g/mol |
IUPAC-Name |
2-(2-pyridin-2-ylphenyl)ethanol |
InChI |
InChI=1S/C13H13NO/c15-10-8-11-5-1-2-6-12(11)13-7-3-4-9-14-13/h1-7,9,15H,8,10H2 |
InChI-Schlüssel |
KNMZETOZKQXYFY-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)CCO)C2=CC=CC=N2 |
Kanonische SMILES |
C1=CC=C(C(=C1)CCO)C2=CC=CC=N2 |
Key on ui other cas no. |
20609-08-9 |
Synonyme |
2-pyridylbenzylcarbinol |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















